REACTION_CXSMILES
|
[F:1][C:2]1[C:9]([F:10])=[CH:8][C:5]([CH:6]=O)=[C:4]([OH:11])[CH:3]=1.Br[CH:13](C(OCC)=O)[C:14]([O:16]CC)=[O:15].C(=O)([O-])[O-].[K+].[K+].[OH-].[K+]>C(O)C.CC(CC)=O>[F:10][C:9]1[C:2]([F:1])=[CH:3][C:4]2[O:11][C:13]([C:14]([OH:16])=[O:15])=[CH:6][C:5]=2[CH:8]=1 |f:2.3.4,5.6|
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Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=O)C=C1F)O
|
Name
|
|
Quantity
|
10.4 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)CC
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in a vacuum
|
Type
|
CUSTOM
|
Details
|
The brown oil obtained
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in a vacuum
|
Type
|
ADDITION
|
Details
|
the residue was treated with 65 ml of water and 65 ml of 3N sulfuric acid
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux over 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
Subsequently, the mixture was filtered
|
Type
|
WASH
|
Details
|
the residue was washed with water
|
Type
|
CUSTOM
|
Details
|
triturated in 50 ml of hexane over 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=CC2=C(C=C(O2)C(=O)O)C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.95 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |